molecular formula C17H25FN2O3 B2816282 tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate CAS No. 1286264-77-4

tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate

Cat. No. B2816282
CAS RN: 1286264-77-4
M. Wt: 324.396
InChI Key: HQGJPUXOGZTQHI-UHFFFAOYSA-N
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Description

Tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Synthesis and Characterization

  • Key Intermediate for Vandetanib : One study describes the synthesis of a closely related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, as a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The compound was synthesized through acylation, sulfonation, and substitution from piperidin-4-ylmethanol, with the total yield of the three steps being 20.2% (Min Wang et al., 2015).

  • Intermediate for Biologically Active Compounds : Another study focused on tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of biologically active compounds like crizotinib. This compound was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material, achieving a total yield of 49.9% (D. Kong et al., 2016).

  • Synthesis for Benziimidazole Compounds : Another related research involved tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, synthesized as an important intermediate for the development of biologically active benziimidazole compounds. The compound was obtained through a simple low-cost amination process (Liu Ya-hu, 2010).

Applications in Drug Synthesis

  • ACC1/2 Non-Selective Inhibitors : A study on the synthesis of novel (4-piperidinyl)-piperazine derivatives, including the fluoro-substituted tert-butoxycarbonyl group, identified these compounds as potent ACC1/2 non-selective inhibitors. This research is instrumental in understanding the compound's role in reducing hepatic de novo fatty acid synthesis (Tomomichi Chonan et al., 2011).

properties

IUPAC Name

tert-butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-9-7-12(8-10-20)11-22-15-13(18)5-4-6-14(15)19/h4-6,12H,7-11,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGJPUXOGZTQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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